![molecular formula C12H21Br B13582990 2-(3-Bromo-2,2-dimethylpropyl)bicyclo[2.2.1]heptane](/img/structure/B13582990.png)
2-(3-Bromo-2,2-dimethylpropyl)bicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-2,2-dimethylpropyl)bicyclo[221]heptane is an organic compound with the molecular formula C12H21Br It is a derivative of bicyclo[221]heptane, a structure known for its rigidity and stability
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2,2-dimethylpropyl)bicyclo[2.2.1]heptane typically involves the reaction of bicyclo[2.2.1]heptane derivatives with brominated reagents. One common method includes the bromination of 2,2-dimethylpropylbicyclo[2.2.1]heptane under controlled conditions to introduce the bromo group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromo-2,2-dimethylpropyl)bicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction Reactions: The bromo group can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of the corresponding alkane.
Aplicaciones Científicas De Investigación
2-(3-Bromo-2,2-dimethylpropyl)bicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromo-2,2-dimethylpropyl)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo group can participate in electrophilic interactions, while the bicyclo[2.2.1]heptane core provides structural rigidity, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromobicyclo[2.2.1]heptane
- 2,2,3-Trimethylbicyclo[2.2.1]heptane
- 2,3-Dimethylene-bicyclo[2.2.1]heptane
Uniqueness
2-(3-Bromo-2,2-dimethylpropyl)bicyclo[2.2.1]heptane is unique due to the presence of the bromo group and the 2,2-dimethylpropyl substituent, which confer distinct chemical reactivity and potential applications compared to other bicyclo[2.2.1]heptane derivatives .
Propiedades
Fórmula molecular |
C12H21Br |
|---|---|
Peso molecular |
245.20 g/mol |
Nombre IUPAC |
2-(3-bromo-2,2-dimethylpropyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H21Br/c1-12(2,8-13)7-11-6-9-3-4-10(11)5-9/h9-11H,3-8H2,1-2H3 |
Clave InChI |
XUQFSOBDSHIENO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1CC2CCC1C2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B13582908.png)
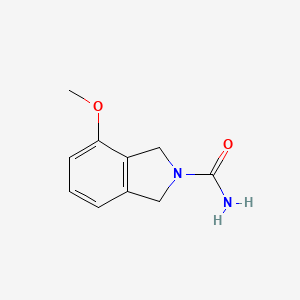
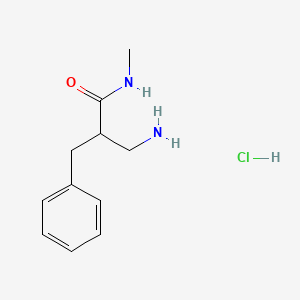
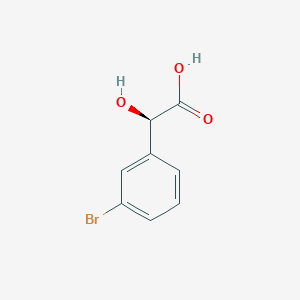

![3-[(3-Amino-4-methyl-2-pyridinyl)oxy]-1-propanol](/img/structure/B13582940.png)


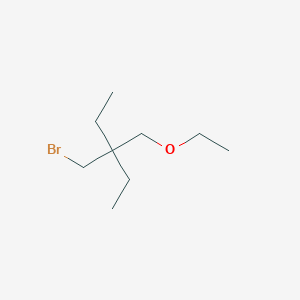
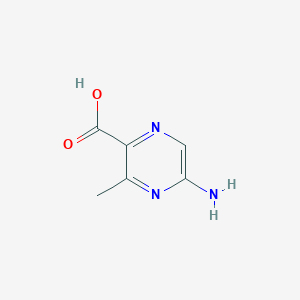
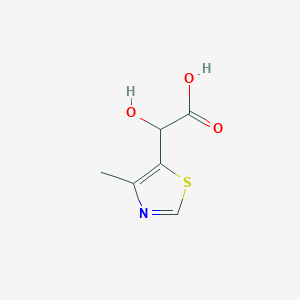
![methyl({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl})amine hydrochloride](/img/structure/B13582982.png)
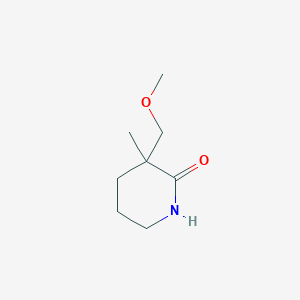
![6-(Methoxymethyl)benzo[d]isoxazol-3-amine](/img/structure/B13582987.png)
